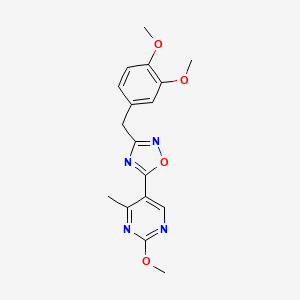
3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
Therapeutic Potentials of Oxadiazole Derivatives
1,3,4-Oxadiazoles, including compounds like 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, have been extensively studied for their broad therapeutic potentials. These compounds are recognized for their ability to interact effectively with various enzymes and receptors through multiple weak interactions, showcasing a wide range of bioactivities. Research emphasizes the development of 1,3,4-oxadiazole-based derivatives for treating diseases due to their significant therapeutic potency. This has led to their application in medicinal chemistry, targeting diseases such as cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral infections. The versatility of 1,3,4-oxadiazoles underlines their potential in drug development, providing a foundation for the discovery of new, active, and less toxic medicinal agents (Verma et al., 2019).
Applications in Environmental Remediation
The unique structural features of oxadiazole derivatives, including those similar to 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, find applications in environmental science, particularly in the degradation of organic pollutants. The enzymatic degradation of recalcitrant compounds in wastewater treatment has been enhanced by redox mediators, some of which may structurally relate to oxadiazole derivatives. These advancements underscore the role of oxadiazole-based compounds in improving the efficiency of organic pollutant degradation, presenting a promising approach to address environmental pollution challenges (Husain & Husain, 2007).
Exploration in Liquid Crystal Research
The oxadiazole ring is also a subject of interest in the field of liquid crystals, where derivatives exhibit unique transitional properties, such as the formation of twist-bend nematic phases. This research area explores the potential of oxadiazole derivatives in creating materials with specific optical properties, contributing to advancements in display technology and other applications requiring controlled liquid crystalline phases (Henderson & Imrie, 2011).
Biological Activity and Drug Synthesis
Oxadiazole derivatives, characterized by their heterocyclic structure containing oxygen and nitrogen atoms, have shown a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behavior have become increasingly important, highlighting the oxadiazole nucleus's role in developing new pharmacological agents. This research direction supports the continuous exploration of oxadiazole derivatives for their potential as lead compounds in drug discovery and development (Wang et al., 2022).
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONNLXDWDNTTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)

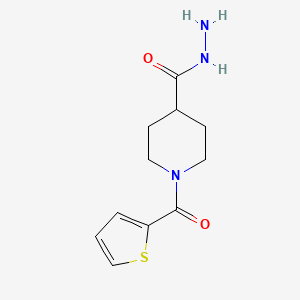
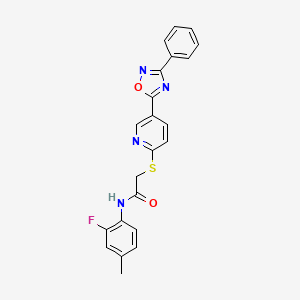
![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)
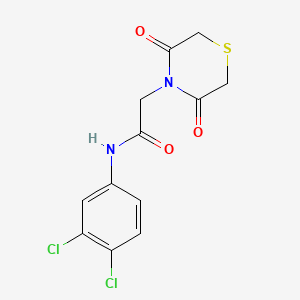
![N-(3-acetylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2386536.png)
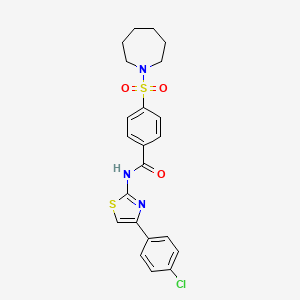

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2386540.png)
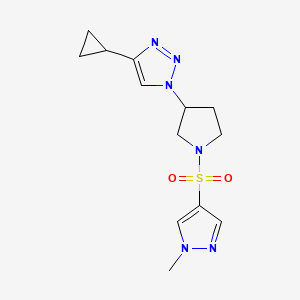
![N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2386543.png)
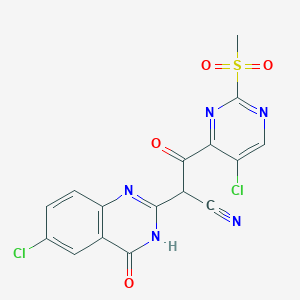
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2386551.png)